4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine
Overview
Description
The compound “4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine” is a derivative of 5-tert-Butyl-1,3,4-oxadiazol-2-amine . It belongs to the class of organic compounds known as piperidinecarboxylic acids, which are compounds containing a piperidine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 5-tert-Butyl-1,3,4-oxadiazol-2-amine was synthesized by reacting aryl hydrazides with 3,5-di-tert-butyl-4-hydroxybenzoic acid in the presence of phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of the compound can be represented by the SMILES stringNC1=NN=C(C(C)(C)C)O1
. The empirical formula of the compound is C6H11N3O
and it has a molecular weight of 141.17 .
Scientific Research Applications
Synthesis of Biologically Active Compounds
The compound can serve as an important intermediate in the synthesis of many biologically active compounds . For instance, it has been used in the synthesis of crizotinib, a drug used in cancer treatment .
Organic Light Emitting Diode (OLED) Material
The compound has been used in the preparation of biopolymer chitosan films doped with a known OLED material . These films exhibited exciting properties due to gamma irradiation with varied dosages .
Synthesis of Indazole Derivatives
The compound can be used as a significant intermediate of 1H-indazole derivatives . These derivatives have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects .
Agriculture and Energy Fields
Apart from the areas of medicine, indazole derivatives also deserve further research in the fields of agriculture, energy, and others because of their insecticidal, weeding, and photoelectric activities .
Synthesis of [1,2,4]Triazino[5,6-b]Indoles and Indolo[2,3-b]Quinoxalines
The introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems can lead to a series of structurally novel compounds with potential biological activity .
Enhancement of Biological Activity
The introduction of a tert-butyl group into some heterocycles substantially enhances their biological activity . For example, it has been reported that attachment of a metabolically stable tert-butyl group at the C-2 position of the quinolone system in primaquine resulted in a substantial improvement in blood schizontocidal antimalarial activity .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various targets such as the dopamine transporter dat and the μ opioid receptor .
Mode of Action
Related compounds have been reported to act as selective inhibitors of their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various pathways, including those related to dopamine and opioid signaling .
Result of Action
Related compounds have been found to exhibit cytotoxic activity against various cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine . .
properties
IUPAC Name |
2-tert-butyl-5-piperidin-4-yl-1,3,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-11(2,3)10-14-13-9(15-10)8-4-6-12-7-5-8/h8,12H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMWSQWFSICMSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(O1)C2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001202449 | |
Record name | 4-[5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2-yl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001202449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1082828-64-5 | |
Record name | 4-[5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2-yl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082828-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2-yl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001202449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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